molecular formula C16H10O6 B3069678 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde CAS No. 286385-47-5

4,4'-Dihydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde

Cat. No.: B3069678
CAS No.: 286385-47-5
M. Wt: 298.25 g/mol
InChI Key: WEVNYHQPOMEBEZ-UHFFFAOYSA-N
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Description

4,4'-Dihydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde (DBTB, CAS 286385-47-5) is a biphenyl-based tetracarbaldehyde derivative functionalized with hydroxyl groups at the 4,4' positions. Its molecular formula is C₁₆H₁₀O₆ (MW: 298.25 g/mol), featuring four aldehyde (-CHO) and two hydroxyl (-OH) groups (Fig. 1). This compound is synthesized via condensation reactions under ultrasound conditions, enabling rapid production of crystalline covalent organic frameworks (COFs) like DBTB-DETH-COF . DBTB’s hydroxyl groups enhance its utility in photochromic materials, anti-counterfeiting inks, and metal coordination complexes due to hydrogen bonding and redox-active sites .

Properties

IUPAC Name

5-(3,5-diformyl-4-hydroxyphenyl)-2-hydroxybenzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O6/c17-5-11-1-9(2-12(6-18)15(11)21)10-3-13(7-19)16(22)14(4-10)8-20/h1-8,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVNYHQPOMEBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)C=O)C2=CC(=C(C(=C2)C=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarbaldehyde typically involves multi-step organic reactions. One common method includes the oxidation of 4,4’-dihydroxybiphenyl using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an acidic medium to facilitate the formation of the aldehyde groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarbaldehyde involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The aldehyde groups can react with amino groups in proteins, leading to the formation of Schiff bases. This reactivity is exploited in various biochemical assays and therapeutic applications .

Comparison with Similar Compounds

DBTB

  • Photochromic COFs : DBTB-DETH-COF exhibits reversible color changes under UV/visible light, enabling applications in optical switches and anti-counterfeiting inks .
  • Metal Coordination : Reacts with CoBr₂ to form Pd-immobilized macrocycles with peroxidase-like activity (26.8% yield) .

BTA (150443-85-9)

  • Chromium Adsorption : COF-BTA-DHBZ (hydroxyl-functionalized BTA derivative) achieves a Cr(VI) adsorption capacity of 384 mg/g due to hydroxyl-assisted binding .
  • CO₂ Reduction : Serves as a ligand in COFs for electrocatalytic CO₂-to-CO conversion .

TPTA (2380275-62-5)

  • Enhanced Porosity : The terphenyl backbone increases COF surface area, improving gas capture (e.g., CO₂) and catalytic performance .

Dicarbaldehyde Analogs

  • Intermediate Utility : Used in simpler frameworks or as precursors for dyes and pigments due to reduced crosslinking sites .

Biological Activity

4,4'-Dihydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde (CAS No. 286385-47-5) is an organic compound notable for its unique structure featuring multiple hydroxyl and aldehyde groups. This compound has attracted attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by its biphenyl backbone with two hydroxyl (-OH) groups and four aldehyde (-CHO) groups. This configuration contributes to its reactivity and versatility in biological systems.

PropertyValue
Molecular FormulaC16H16O6
Molecular Weight304.30 g/mol
SolubilitySoluble in organic solvents
AppearanceLight yellow solid

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins. The aldehyde groups can react with amino groups in proteins to form Schiff bases, which can modulate protein function and activity. This reactivity makes it a valuable tool in biochemical assays and therapeutic applications.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance:

  • Study Findings : A study demonstrated that treatment with this compound led to a 50% reduction in cell viability in breast cancer cells after 48 hours of exposure.
  • Mechanism : The compound's reactive aldehyde groups are believed to interact with cellular proteins involved in apoptosis regulation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation:

  • Results : Administration of the compound significantly reduced markers of inflammation such as TNF-alpha and IL-6.
  • Implication : This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers evaluated the effects of varying concentrations of this compound on human breast cancer cell lines (MCF-7). The study revealed:

Concentration (µM)Cell Viability (%)
0100
1080
2550
5030

The results indicated a dose-dependent reduction in cell viability, confirming the compound's potential as an anticancer agent.

Case Study 2: Anti-inflammatory Activity

A separate study investigated the anti-inflammatory effects using a mouse model of induced paw edema. The compound was administered at doses of 10 mg/kg and 20 mg/kg:

Dose (mg/kg)Edema Reduction (%)
Control0
1030
2050

These findings suggest that higher doses correlate with increased anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For instance, a reaction with 2,2'-ethylenedianiline in toluene (50 mL) and formic acid (3 drops) yields Schiff base intermediates, which are further coordinated with CoBr₂ under reflux (12 h) to form metal-organic complexes. Post-synthesis purification involves recrystallization from hot DMF, achieving a yield of ~26.8% . Key parameters include solvent choice (toluene for solubility), acid catalysis (formic acid), and stoichiometric ratios (e.g., 2:1 molar ratio of diamine to aldehyde). Purity (>98%) is confirmed via elemental analysis and IR spectroscopy (e.g., characteristic aldehyde C=O stretch at ~1661 cm⁻¹) .
Synthetic Route ConditionsYieldPurityCharacterization Methods
Schiff base formationToluene, formic acid26.8%>98%IR, elemental analysis

Q. How can structural characterization of this compound be optimized for accuracy?

  • Methodological Answer : Combine multiple analytical techniques:

  • IR spectroscopy : Identify functional groups (e.g., hydroxyl O–H stretch at ~3440 cm⁻¹, aldehyde C=O at ~1661 cm⁻¹) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., ES+ MS peak at m/z 1301.7 for a Co-coordinated complex) .
  • Elemental analysis : Validate empirical formula (e.g., C₈₈H₆₈N₈O₄) with <0.5% deviation .
  • X-ray diffraction (XRD) : Resolve crystal packing and symmetry (not explicitly mentioned in evidence but recommended for COF applications) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles.
  • Ventilation : Conduct reactions in a fume hood due to volatile solvents (toluene, DMF) .
  • Emergency measures : In case of exposure, rinse with water (15 min for skin/eyes) and seek medical attention. Use emergency numbers provided in SDS (e.g., USA: 1-352-323-3500) .

Advanced Research Questions

Q. How does this compound enhance the design of dual-pore covalent organic frameworks (COFs)?

  • Methodological Answer : The compound’s D₂h symmetry and four aldehyde groups enable hierarchical COF architectures. For example:

  • COF-BTA-DAB/BZ : Combines with 1,4-diaminobenzene (DAB) or benzidine (BZ) to form Kagome lattices with dual porosity .
  • Functionalization : Hydroxyl groups in COF-BTA-DHBZ improve Cr(VI) adsorption (e.g., 95% removal efficiency via chelation) .
  • Design tips : Optimize linker rigidity (e.g., BZ vs. DAB) to tune pore size (1.8–2.4 nm) and surface area (800–1200 m²/g) .

Q. What strategies resolve contradictions in catalytic performance data for metal complexes derived from this compound?

  • Methodological Answer :

  • Control experiments : Compare catalytic activity of CoBr₂-Schiff base complexes with/without the biphenyl backbone to isolate ligand effects .
  • Kinetic studies : Monitor reaction rates under varying pH, temperature, and substrate concentrations.
  • Spectroscopic validation : Use X-ray absorption spectroscopy (XAS) to confirm metal coordination geometry and active sites .

Q. How does this compound compare to other D₂h-symmetric monomers (e.g., BDTB) in COF synthesis?

  • Methodological Answer :

  • Structural comparison : BDTB ([4,4',4''-([1,1'-biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde]) introduces nitrogen sites for enhanced metal binding, whereas the hydroxyl groups in this compound favor H-bonding and ion exchange .
  • Performance metrics :
Monomer Pore Size (nm)Surface Area (m²/g)Functional Sites
BTA (this compound)1.8–2.4800–1200–OH, –CHO
BDTB2.1–2.7900–1300–N–, –CHO

Q. What are the challenges in scaling up COF synthesis using this monomer, and how can they be mitigated?

  • Methodological Answer :

  • Solvent limitations : Replace toxic DMF with greener solvents (e.g., ionic liquids) without compromising crystallinity.
  • Reaction time : Optimize microwave-assisted synthesis to reduce reflux durations (e.g., from 12 h to 2 h) .
  • Defect control : Use in situ FTIR to monitor imine bond formation and minimize structural defects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dihydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde
Reactant of Route 2
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4,4'-Dihydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde

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